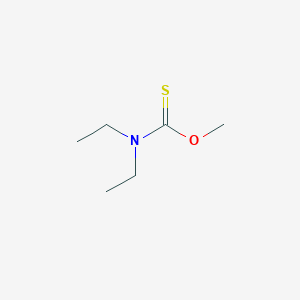
Diethylthiocarbamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylthiocarbamic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H13NOS and its molecular weight is 147.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Diethylthiocarbamic acid methyl ester is a metabolite of disulfiram, primarily known for its role in alcohol aversion therapy. It has been shown to inhibit low Km aldehyde dehydrogenase (ALDH) in liver mitochondria, which is crucial for the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. This inhibition can lead to increased acetaldehyde levels when alcohol is consumed, resulting in unpleasant reactions that discourage drinking .
Key Chemical Properties:
- Molecular Formula : C6H13NS2
- Molecular Weight : 163.3 g/mol
- Solubility : Soluble in chloroform and methanol
- Stability : Stable when stored properly at -20°C .
Alcohol Sensitization Studies
DDTC-Me's primary application is in alcohol sensitization research. Studies have demonstrated that administration of DDTC-Me can lead to significant cardiovascular responses in rats when alcohol is subsequently introduced. This suggests its potential use in understanding the mechanisms underlying disulfiram's effects on alcohol consumption .
Cancer Research
Recent investigations indicate that this compound may have implications in cancer therapy due to its ability to chelate metal ions like copper. The interaction between diethyldithiocarbamate and copper ions generates reactive oxygen species (ROS), which can induce cytotoxicity in cancer cells. This mechanism highlights its potential as an anticancer agent, particularly when combined with other therapeutic modalities .
Metabolic Studies
Research has shown that DDTC-Me plays a significant role in metabolic pathways involving disulfiram. Its formation from disulfiram metabolism illustrates the compound's relevance in studying drug metabolism and pharmacokinetics .
Case Studies
Propiedades
Número CAS |
62604-36-8 |
|---|---|
Fórmula molecular |
C6H13NOS |
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
O-methyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-7(5-2)6(9)8-3/h4-5H2,1-3H3 |
Clave InChI |
JEUZJMXPVCUAMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)OC |
SMILES canónico |
CCN(CC)C(=S)OC |
Sinónimos |
diethyldithiocarbamate methyl ester diethylthiocarbamic acid methyl ester Me-DTC methyl diethyldithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















